molecular formula C19H16N2O3S2 B12184448 N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12184448
M. Wt: 384.5 g/mol
InChI Key: DFPCCWNIVVIKPI-UHFFFAOYSA-N
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Description

This compound features a benzothiazole ring substituted with a methoxy group at position 6, fused to a 5,6-dihydro-1,4-oxathiine scaffold and a phenyl-substituted carboxamide moiety. The Z-configuration of the imine bond in the benzothiazolylidene group is critical for its stereoelectronic properties. Analytical data (e.g., elemental composition: C, H, N percentages) for such analogs align closely with calculated values, indicating high purity .

Properties

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H16N2O3S2/c1-23-13-7-8-14-15(11-13)26-19(20-14)21-18(22)16-17(25-10-9-24-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21,22)

InChI Key

DFPCCWNIVVIKPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the condensation of appropriate benzothiazole and oxathiine precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiadiazole-Oxathiine Hybrids

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method
Target Compound C₁₉H₁₅N₃O₃S₂* 409.47 g/mol 6-methoxybenzothiazole, phenyl Not explicitly described
N-[(2Z)-5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide C₂₀H₁₆FN₃O₂S₃ 445.55 g/mol 2-fluorobenzylthio, phenyl Thiol-alkylation with fluorobenzyl
N-[(2Z)-5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide C₂₀H₁₆ClN₃O₂S₃ 460.00 g/mol 4-chlorobenzylthio, phenyl Similar to fluorobenzyl analog

*Calculated based on structural similarity to analogs in , and 11.

Key Observations:

  • Substituent Effects: The fluorobenzyl and chlorobenzyl analogs () exhibit higher molecular weights due to halogenated side chains. These groups may enhance lipophilicity and influence binding to biological targets compared to the methoxy group in the target compound.
  • Synthetic Flexibility: The thiadiazole-oxathiine core allows modular substitution, enabling tailored physicochemical properties .

Heterocyclic Core Modifications

Table 2: Heterocycle-Based Comparisons
Compound Name Core Structure Bioactivity Insights (Inferred)
Target Compound Benzothiazole-oxathiine Potential protein binding via carboxamide
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide Benzothiazole-pyridazine Pyridazine ring may alter electron density and metabolic stability
3-Hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one (SQ7) Benzothiazole-squarine High BSA binding affinity (K ≈ 10⁴ M⁻¹) suggests utility in biosensing

Key Observations:

  • Core Rigidity vs.
  • Electron-Deficient Systems: Pyridazine-containing analogs () may exhibit distinct redox properties due to their electron-deficient aromatic systems.

Metabolic and Stability Considerations

Thiadiazole derivatives, such as N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO), are prone to glutathione-mediated recycling, forming futile metabolic cycles . The methoxy group may mitigate reactivity compared to sulfonamide or thiol-containing analogs .

Biological Activity

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is associated with various biological activities, and an oxathiine structure that may enhance its pharmacological potential. The molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 318.42 g/mol. Its structure allows for various interactions within biological systems, potentially leading to therapeutic applications.

Biological Activities

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds similar to this compound have demonstrated significant anticancer effects in various cancer cell lines. For instance, studies involving benzothiazole derivatives have shown inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. Research has highlighted that benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
  • Neuroprotective Properties : Some benzothiazole derivatives have been evaluated for neuroprotective effects against neurotoxicity and seizures, indicating a broad therapeutic potential .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Binding : Molecular docking studies suggest that the compound can bind to various biological targets, potentially modulating signaling pathways related to cancer and inflammation.

1. Anticancer Evaluation

A study synthesized multiple benzothiazole derivatives and assessed their effects on A431 and A549 cells using the MTT assay. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

CompoundIC50 (μM)Mechanism
B71.5Apoptosis induction
4i2.0Cell cycle arrest

2. Anti-inflammatory Assessment

In another study, the effects of the compound on RAW264.7 macrophages were evaluated using ELISA to measure cytokine levels post-treatment. The findings showed a marked reduction in IL-6 and TNF-α levels, suggesting its anti-inflammatory potential .

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